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2,3,4,5-Tetrafluorobenzyl chloride - 21622-18-4

2,3,4,5-Tetrafluorobenzyl chloride

Catalog Number: EVT-354662
CAS Number: 21622-18-4
Molecular Formula: C7H3ClF4
Molecular Weight: 198.54 g/mol
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Product Introduction

2,3,4,5-Tetrafluorobenzoic acid

    Compound Description: 2,3,4,5-Tetrafluorobenzoic acid serves as a precursor for synthesizing 2,3,4,5-tetrafluorobenzoyl chloride. [] It can be regenerated from the hydrolysis of 2,3,4,5-tetrafluorobenzoyl dialkylmalonate, a byproduct in the synthesis of 2,3,4,5-tetrafluorobenzoyl acetates, and recycled back into the process. []

    Relevance: 2,3,4,5-Tetrafluorobenzoic acid is directly converted to 2,3,4,5-tetrafluorobenzyl chloride through chlorination. Both compounds share the same tetrafluorinated benzene ring, with the difference being a carboxylic acid group in the former and a chloride group in the latter. []

2,3,4,5-Tetrafluorobenzoyl chloride

    Compound Description: 2,3,4,5-Tetrafluorobenzoyl chloride acts as a key reagent in synthesizing various compounds, including 2,3,4,5-tetrafluorobenzoyl acetates [] and a derivative of amphetamine used for its quantitative determination. [] This derivative exhibits high sensitivity under negative ion chemical ionization MS. [] It is also used in the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl pyrethrin. []

    Relevance: 2,3,4,5-Tetrafluorobenzoyl chloride is structurally analogous to 2,3,4,5-tetrafluorobenzyl chloride, sharing the tetrafluorinated benzene ring. The distinction lies in the presence of an acyl chloride (COCl) group in the former and a simpler chloride (CH2Cl) group in the latter. [, ]

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol

    Compound Description: 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol serves as a precursor to 4-methyl-2,3,5,6-tetrafluorobenzyl pyrethrin, a potential insecticide. [, ] It is synthesized from 4-methyl-2,3,5,6-tetrafluorobenzonitrile through a series of reactions including hydrogenation and conversion. []

    Relevance: Both 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol and 2,3,4,5-tetrafluorobenzyl chloride are benzyl derivatives with a fluorine-substituted aromatic ring. The key difference lies in the methyl substitution on the aromatic ring and the presence of a hydroxyl group (CH2OH) in the former compared to a chloride group (CH2Cl) in the latter. [, ]

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

    Compound Description: 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a synthetic intermediate used in the production of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl pyrethrin. []

Overview

2,3,4,5-Tetrafluorobenzyl chloride is an organofluorine compound characterized by the presence of four fluorine atoms attached to a benzene ring, along with a chloride substituent. Its molecular formula is C7HClF4OC_7HClF_4O, and it has a molecular weight of approximately 212.53 g/mol. This compound is primarily utilized in organic synthesis and has garnered interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Source and Classification

2,3,4,5-Tetrafluorobenzyl chloride falls under the category of halogenated aromatic compounds. It is synthesized from 2,3,4,5-tetrafluorobenzoic acid through acylation reactions involving chlorinating agents such as oxalyl chloride or triphosgene. The compound is classified as a reactive intermediate in organic chemistry due to its ability to participate in various substitution reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,3,4,5-tetrafluorobenzyl chloride can be achieved through several methods:

  1. Using Oxalyl Chloride:
    • A common method involves reacting 2,3,4,5-tetrafluorobenzoic acid with oxalyl chloride in dichloromethane. The reaction typically requires a stoichiometric excess of oxalyl chloride to ensure complete conversion of the acid to the corresponding acyl chloride.
  2. Using Triphosgene:
    • Another efficient method utilizes triphosgene as a chlorinating agent. In this process, 2,3,4,5-tetrafluorobenzoic acid is treated with triphosgene in the presence of a catalyst such as dimethylformamide (DMF). This method has been noted for its high yield and mild reaction conditions .
  3. Alternative Synthetic Routes:
    • The synthesis can also be conducted via a series of reactions starting from 3,4,5,6-tetrafluorophthalic anhydride or acid. This route involves condensation reactions followed by fluorination and decarboxylation steps before chlorination .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2,3,4,5-tetrafluorobenzyl chloride features a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5 relative to the benzyl chloride group. The structural representation can be summarized as follows:

  • Molecular Formula: C7HClF4OC_7HClF_4O
  • Molecular Weight: 212.53 g/mol
  • Structural Formula:
ClC6HF4\text{Cl}-\text{C}_6\text{H}_F^4

The compound exhibits significant electronegativity due to the fluorine substituents which influence its reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Reactions and Technical Details

2,3,4,5-Tetrafluorobenzyl chloride participates in various chemical reactions typical of acyl chlorides:

  1. Nucleophilic Substitution:
    • The chlorine atom in the compound is highly reactive and can be replaced by nucleophiles such as amines or alcohols to form corresponding amides or esters.
  2. Acylation Reactions:
    • It can act as an acylating agent in Friedel-Crafts acylation reactions where it introduces the tetrafluorobenzoyl group into aromatic substrates.
  3. Hydrolysis:
    • Under aqueous conditions or in the presence of moisture, it hydrolyzes to form 2,3,4,5-tetrafluorobenzoic acid.
Mechanism of Action

Process and Data

The mechanism of action for reactions involving 2,3,4,5-tetrafluorobenzyl chloride typically follows these steps:

  1. Nucleophilic Attack:
    • The nucleophile attacks the carbon atom bonded to the chlorine atom.
  2. Leaving Group Departure:
    • The bond between the carbon and chlorine breaks heterolytically leading to the formation of a carbocation intermediate.
  3. Product Formation:
    • The nucleophile then forms a new bond with the carbon atom resulting in the formation of a new product (e.g., amide or ester).

This mechanism highlights the electrophilic nature of the carbon atom due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Color: Colorless
  • Boiling Point: Approximately 150 °C
  • Density: Specific density data may vary but is generally around 1.45 g/cm³.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of chlorine and fluorine atoms.
  • Stability: Stable under dry conditions but sensitive to moisture which can lead to hydrolysis.
  • Solubility: Soluble in organic solvents such as dichloromethane and chloroform.
Applications

Scientific Uses

2,3,4,5-Tetrafluorobenzyl chloride finds applications in several scientific fields:

  1. Organic Synthesis:
    • Used as an intermediate for synthesizing pharmaceuticals and agrochemicals due to its ability to introduce fluorinated groups into organic molecules.
  2. Material Science:
    • Employed in developing advanced materials where fluorinated compounds are desired for their unique chemical properties.
  3. Research Applications:
    • Utilized in research laboratories for studying reaction mechanisms involving halogenated compounds.
Synthetic Methodologies and Optimization Strategies

Catalytic Decarboxylation Pathways for Precursor Functionalization

Catalytic decarboxylation has emerged as a pivotal strategy for synthesizing 2,3,4,5-tetrafluorobenzyl chloride precursors. A breakthrough method involves the one-pot decarboxylation of 3,4,5,6-tetrafluorophthalic acid in aromatic hydrocarbon solvents (toluene, xylene) using organic tertiary amine catalysts (tri-n-butylamine, diisopropylethylamine) at 120–160°C. This approach achieves near-quantitative conversion (>99%) with raw material residues below 1% [1]. The reaction proceeds via in situ generation of the reactive benzoic acid intermediate, which undergoes direct chlorination without isolation. Key to this pathway’s success is the catalyst-to-substrate ratio (0.01:1–0.1:1 mol/mol), which suppresses side reactions like oligomerization. Notably, the decarboxylated solid is filtered and directly subjected to acyl chlorination, eliminating energy-intensive drying steps and improving atom economy [1] [5].

Solvent Systems and Reaction Efficiency in Aromatic Fluorination

Solvent selection critically influences fluorination efficiency and subsequent chlorination steps. Aromatic hydrocarbons like xylene and chlorobenzene demonstrate superior performance in decarboxylation due to their high boiling points (138–145°C), which facilitate reaction temperatures up to 160°C. Studies indicate that solvent loading at 2–10 times the substrate mass optimizes heat transfer while preventing viscosity issues [1]. For fluorination, aprotic polar solvents (N,N-dimethylformamide, sulfolane) enable homogeneous reaction mixtures with KF, though they pose challenges in removal due to high boiling points (>150°C). A novel solution involves codistilling fluorinated products with lower-boiling solvents (e.g., toluene) added during fluorination, achieving 95% recovery of polar solvents like sulfolane [5]. The table below summarizes solvent performance:

Table 1: Solvent Impact on Decarboxylation/Fluorination Efficiency

Solvent TypeReactionOptimal LoadingKey Advantage
XyleneDecarboxylation5x substrate massReusable without purification
SulfolaneFluorination3x substrate massEnhances KF solubility
ChlorobenzeneIntegrated process8x substrate massCompatible with decarboxylation/chlorination

Chlorination Reagents: Comparative Analysis of Thionyl Chloride vs. Triphosgene

Chlorination reagent selection balances reactivity, byproduct management, and scalability. Thionyl chloride (SOCl₂) remains the dominant choice for converting tetrafluorobenzoic acids to acyl chlorides, typically employed in 2–5 molar equivalents at 60–120°C. This reagent delivers yields >95% with short reaction times (3–5 hours) but generates corrosive HCl/SO₂ gases, necessitating specialized scrubbing [3] [9]. In contrast, triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative, releasing only CO₂ as a byproduct. Though less common, triphosgene achieves comparable yields (93–96%) at lower temperatures (50–80°C) and is particularly effective in continuous flow systems where stoichiometry is tightly controlled [6]. Catalytic organic amides (N,N-dimethylformamide, 0.01–0.1 equiv.) accelerate both reagents by facilitating acid chloride formation through Vilsmeier-type intermediates [1].

Table 2: Chlorination Reagent Performance Metrics

ReagentReaction ConditionsYieldByproductsIndustrial Scalability
Thionyl chloride60–120°C, 3–5 h95–98%HCl, SO₂High (with gas treatment)
Triphosgene50–80°C, 4–6 h93–96%CO₂Moderate (handling precautions)

Continuous Flow Process Development for Scalable Synthesis

Continuous flow technology addresses key limitations of batch synthesis, particularly in hazardous chlorination and fluorination steps. A patented integrated system couples fluorination, hydrolysis, and chlorination in a single flow reactor, reducing processing time from 48 hours to <10 hours. The fluorination unit operates at 150–200°C under backpressure regulation (15–20 bar) to maintain KF solubility, while downstream hydrolysis occurs in a corrosion-resistant microreactor (titanium or Hastelloy) with 25–75% H₂SO₄ at 120°C [5]. Immediate separation of KCl byproducts via inline centrifugation prevents fouling. For chlorination, thionyl chloride is introduced through a T-junction mixer followed by a residence time unit (30–60 min), enabling precise temperature control and eliminating hot spots. This setup improves yield consistency from ±8% (batch) to ±2% while reducing solvent consumption by 40% [5].

Green Chemistry Approaches in Multi-Step Reaction Integration

Innovative process integration minimizes waste and energy usage across synthetic steps:

  • Solvent Recycling: Aromatic hydrocarbon solvents from decarboxylation (e.g., xylene) are filtered and reused for ≥5 batches without purification, reducing VOC emissions by 60% [1].
  • Byproduct Valorization: KCl from fluorination is recovered as fertilizer-grade material via crystallization, turning waste into revenue streams [5].
  • Direct Reaction Cascades: The "decarboxylation-chlorination" sequence avoids isolating tetrafluorobenzoic acid intermediates, decreasing water usage by 85% versus traditional acid-base workups. This integration achieves an E-factor (kg waste/kg product) of 8.5, significantly lower than batch processes (E-factor >25) [1] [7].
  • Catalyst Immobilization: Tertiary amine catalysts bound to Merrifield resins enable decarboxylation with >99% catalyst recovery, eliminating aqueous quenching steps [1].

Properties

CAS Number

21622-18-4

Product Name

2,3,4,5-Tetrafluorobenzyl chloride

IUPAC Name

1-(chloromethyl)-2,3,4,5-tetrafluorobenzene

Molecular Formula

C7H3ClF4

Molecular Weight

198.54 g/mol

InChI

InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2

InChI Key

PVSKKLFYHHQKFR-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)CCl

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CCl

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